molecular formula C20H21NO B11839280 1-[(4-tert-Butylphenyl)methyl]-1H-indole-3-carbaldehyde CAS No. 405274-91-1

1-[(4-tert-Butylphenyl)methyl]-1H-indole-3-carbaldehyde

Cat. No.: B11839280
CAS No.: 405274-91-1
M. Wt: 291.4 g/mol
InChI Key: LXRGEFIVLOHFRO-UHFFFAOYSA-N
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Description

1-[(4-tert-Butylphenyl)methyl]-1H-indole-3-carbaldehyde is a chemical compound that belongs to the indole family Indole derivatives are significant in various fields due to their biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-tert-Butylphenyl)methyl]-1H-indole-3-carbaldehyde typically involves the Vilsmeier formylation of 4-bromo-1H-indole at the 3-position, followed by conversion to an N-Boc derivative. The aldehyde group is then introduced using n-BuLi as a base and DMF as an electrophile in anhydrous THF at -78°C .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of necessary reagents and maintaining reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[(4-tert-Butylphenyl)methyl]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: 1-[(4-tert-Butylphenyl)methyl]-1H-indole-3-carboxylic acid.

    Reduction: 1-[(4-tert-Butylphenyl)methyl]-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 1-[(4-tert-Butylphenyl)methyl]-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-tert-Butylphenyl)methyl]-1H-indole-3-carbaldehyde is unique due to its specific indole structure combined with a tert-butylphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

405274-91-1

Molecular Formula

C20H21NO

Molecular Weight

291.4 g/mol

IUPAC Name

1-[(4-tert-butylphenyl)methyl]indole-3-carbaldehyde

InChI

InChI=1S/C20H21NO/c1-20(2,3)17-10-8-15(9-11-17)12-21-13-16(14-22)18-6-4-5-7-19(18)21/h4-11,13-14H,12H2,1-3H3

InChI Key

LXRGEFIVLOHFRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=O

Origin of Product

United States

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